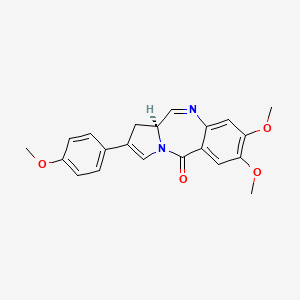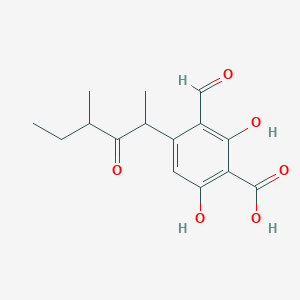
10-(3-aminopropyl)-3,4-dimethylacridin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(3-aminopropyl)-3,4-dimethylacridin-9-one is a synthetic organic compound known for its role as an inhibitor of spleen tyrosine kinase (SYK). This compound has been studied for its potential in treating allergic diseases due to its ability to inhibit the release of antigen-induced allergic mediators from mast cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for ER-27319 have not been extensively documented. given its synthetic nature, it is likely produced through a series of organic synthesis steps involving multiple reaction stages to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
ER-27319 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the acridone core.
Reduction: Reduction reactions can occur at the carbonyl group of the acridone moiety.
Substitution: The aminopropyl side chain can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
ER-27319 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of spleen tyrosine kinase.
Biology: Investigated for its role in inhibiting the release of allergic mediators from mast cells.
Medicine: Explored as a potential therapeutic agent for treating allergic diseases and autoimmune disorders.
Industry: Utilized in the development of new drugs targeting spleen tyrosine kinase
Mecanismo De Acción
ER-27319 exerts its effects by inhibiting spleen tyrosine kinase. It prevents the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) domain of FcεRI γ from activating spleen tyrosine kinase. This inhibition is specific to mast cells and does not affect previously activated spleen tyrosine kinase .
Comparación Con Compuestos Similares
ER-27319 is unique due to its selective inhibition of spleen tyrosine kinase. Similar compounds include:
Fostamatinib: Another spleen tyrosine kinase inhibitor used in the treatment of autoimmune diseases.
P505-15: A selective spleen tyrosine kinase inhibitor with similar applications in allergy and autoimmune research
ER-27319 stands out due to its specific action on mast cells and its potential for treating allergic diseases .
Propiedades
Número CAS |
175281-16-0 |
|---|---|
Fórmula molecular |
C18H20N2O |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
10-(3-aminopropyl)-3,4-dimethylacridin-9-one |
InChI |
InChI=1S/C18H20N2O/c1-12-8-9-15-17(13(12)2)20(11-5-10-19)16-7-4-3-6-14(16)18(15)21/h3-4,6-9H,5,10-11,19H2,1-2H3 |
Clave InChI |
CFPDEQBPNROZDC-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C |
SMILES canónico |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-5-chloro-2methoxy-N-[(2s,4s)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide](/img/structure/B1241743.png)
![2-butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-5-phenyl-6-dimethoxymethyl-1H-imidazopyridine](/img/structure/B1241745.png)







![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(E)-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ylidene]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241757.png)
![(5E)-5-{[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}-3-(PROPAN-2-YL)-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B1241760.png)
![[(8S,9S,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1241764.png)

